Cas no 162100-95-0 (6-Fluoro-5-methyl-1H-indole)

6-Fluoro-5-methyl-1H-indole is a fluorinated indole derivative with a methyl substituent at the 5-position, offering unique reactivity and structural properties for synthetic and pharmaceutical applications. The fluorine atom enhances electron-withdrawing characteristics, influencing the compound's electronic distribution and potential binding interactions. Its indole core serves as a versatile scaffold for heterocyclic chemistry, particularly in the development of bioactive molecules. The methyl group at the 5-position contributes to steric and electronic modulation, enabling tailored functionalization. This compound is valuable in medicinal chemistry research, where fluorinated indoles are often explored for their pharmacokinetic and metabolic stability. Suitable for use as an intermediate in organic synthesis, it provides a strategic building block for drug discovery and agrochemical development.
6-Fluoro-5-methyl-1H-indole structure
6-Fluoro-5-methyl-1H-indole structure
Product Name:6-Fluoro-5-methyl-1H-indole
CAS No:162100-95-0
MF:C9H8FN
MW:149.164925575256
MDL:MFCD03094489
CID:840648
PubChem ID:2774611
Update Time:2025-08-05

6-Fluoro-5-methyl-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 6-fluoro-5-methyl-1H-Indole
    • 6-Fluoro-5-methyl 1H-indole
    • 6-FLUORO-5-METHYLINDOLE
    • AC1MCOPC
    • ANW-70057
    • CTK7B8326
    • PC8302
    • SureCN187774
    • 5-Methyl-6-fluoro indole
    • 1H-Indole,6-fluoro-5-methyl-(9CI)
    • 1H-INDOLE, 6-FLUORO-5-METHYL-
    • 5-Methyl-6-fluoroindole
    • RCLYGQSMHKSQCL-UHFFFAOYSA-N
    • SBB086633
    • SB15223
    • AK100635
    • ST24024395
    • Z2755724957
    • DB-108117
    • MFCD03094489
    • DS-3577
    • DTXSID00379127
    • 6-fluoro-5-methyl indole
    • CS-W022499
    • AKOS006220757
    • Z1203748049
    • 162100-95-0
    • P10246
    • SCHEMBL187774
    • EN300-366781
    • 6-Fluoro-5-methyl-1H-indole
    • MDL: MFCD03094489
    • Inchi: 1S/C9H8FN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5,11H,1H3
    • InChI Key: RCLYGQSMHKSQCL-UHFFFAOYSA-N
    • SMILES: FC1=CC2=C(C=CN2)C=C1C

Computed Properties

  • Exact Mass: 149.064077422g/mol
  • Monoisotopic Mass: 149.064077422g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 15.8
  • XLogP3: 2.5

6-Fluoro-5-methyl-1H-indole Security Information

6-Fluoro-5-methyl-1H-indole Pricemore >>

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Additional information on 6-Fluoro-5-methyl-1H-indole

Professional Introduction to 6-Fluoro-5-methyl-1H-indole (CAS No. 162100-95-0)

6-Fluoro-5-methyl-1H-indole, identified by its Chemical Abstracts Service (CAS) number CAS No. 162100-95-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indole family, a class of molecules known for their diverse biological activities and pharmaceutical applications. The presence of both a fluoro substituent and a methyl group on the indole ring imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel therapeutic agents.

The structural features of 6-Fluoro-5-methyl-1H-indole contribute to its potential as a building block in drug discovery. The fluorine atom, in particular, is a well-known pharmacophore that can enhance metabolic stability, binding affinity, and oral bioavailability of drug candidates. This property has been extensively studied in the context of developing small molecule inhibitors and agonists for various biological targets. The methyl group, on the other hand, can influence the conformational flexibility of the molecule, affecting its interactions with biological receptors.

In recent years, there has been a surge in research focused on indole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that indole-based compounds exhibit properties such as anti-inflammatory, antimicrobial, antitumor, and neuroprotective effects. Among these derivatives, 6-Fluoro-5-methyl-1H-indole has shown promise in several preclinical studies. For instance, research indicates that this compound may interact with specific enzymes and receptors involved in cancer progression, potentially making it a candidate for developing targeted therapies.

The fluorine-substituted indoles have been particularly investigated for their role in modulating signaling pathways associated with chronic diseases. A notable area of interest is their potential application in oncology. Preclinical data suggests that compounds like 6-Fluoro-5-methyl-1H-indole can inhibit the activity of kinases and other enzymes that are overexpressed in tumor cells. Additionally, the ability of fluorine to participate in hydrogen bonding and π-stacking interactions may enhance the binding affinity of these molecules to their target proteins.

Another significant aspect of 6-Fluoro-5-methyl-1H-indole is its synthetic accessibility. The indole core can be readily functionalized through various chemical transformations, allowing for the rapid diversification of its structural analogs. This flexibility is crucial for medicinal chemists who need to optimize lead compounds for efficacy and safety. The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors, such as tryptophan or indole derivatives.

The pharmacokinetic properties of 6-Fluoro-5-methyl-1H-indole are also subjects of interest. Studies have shown that fluorinated indoles can exhibit favorable pharmacokinetic profiles, including improved solubility and reduced clearance rates. These characteristics are essential for developing drugs that can achieve therapeutic concentrations in vivo while minimizing side effects. Furthermore, the metabolic stability imparted by the fluorine atom can extend the half-life of the compound, allowing for less frequent dosing.

In conclusion, 6-Fluoro-5-methyl-1H-indole (CAS No. 162100-95-0) represents a promising scaffold for pharmaceutical development due to its unique structural features and demonstrated biological activities. Its potential applications in oncology and other therapeutic areas make it a compound of significant interest to researchers in medicinal chemistry and drug discovery. As our understanding of its pharmacological properties continues to evolve, it is likely that this molecule will play an increasingly important role in the development of next-generation therapeutics.

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